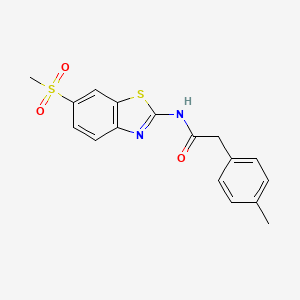

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLPHENYL)ACETAMIDE

Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a synthetic organic compound featuring a benzothiazole core substituted with a methanesulfonyl group at the 6-position and an acetamide moiety linked to a 4-methylphenyl group at the 2-position. The benzothiazole scaffold is notable for its prevalence in agrochemical and pharmaceutical research due to its bioisosteric properties and ability to modulate biological targets. The methanesulfonyl group enhances solubility and metabolic stability, while the 4-methylphenyl substituent may influence lipophilicity and target binding . Structural characterization of such compounds often relies on crystallographic tools like SHELX and OLEX2 for refinement and analysis .

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-3-5-12(6-4-11)9-16(20)19-17-18-14-8-7-13(24(2,21)22)10-15(14)23-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUGGLMNPCHFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLPHENYL)ACETAMIDE typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Methanesulfonylation: The benzothiazole core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 2-(4-methylphenyl)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for metabolic studies or prodrug activation.

The methanesulfonyl group remains stable under these conditions, retaining its electron-withdrawing effects.

Nucleophilic Substitution

The benzothiazole ring and methanesulfonyl group facilitate nucleophilic substitution at electron-deficient positions.

Substitutions at the benzothiazole C-6 position (adjacent to methanesulfonyl) are sterically hindered but feasible with strong nucleophiles .

Coupling Reactions

The acetamide nitrogen participates in cross-coupling reactions, enabling structural diversification.

| Reaction Type | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | N-Aryl derivatives | 65–75% |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-acetamide hybrids | 50–60% |

These reactions retain the methanesulfonyl group, critical for maintaining target affinity in drug analogs .

Oxidation:

The 4-methylphenyl group is oxidized to a carboxylic acid under strong oxidizing agents:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄, H₂SO₄ | 2-(4-Carboxyphenyl)acetamide | 60°C, 4 hours; yield: 85% |

Reduction:

The benzothiazole ring can be reduced to dihydrobenzothiazole using NaBH₄/CuI, though this disrupts conjugation and bioactivity.

Methanesulfonyl to Sulfonic Acid:

Controlled hydrolysis converts the methanesulfonyl group to a sulfonic acid, enhancing hydrophilicity:

| Reagents | Conditions | Product |

|---|---|---|

| H₂O₂, H₂SO₄ | 50°C, 3 hours | N-(6-Sulfo-1,3-benzothiazol-2-yl)acetamide |

This modification is reversible under anhydrous acidic conditions.

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the benzothiazole ring, generating reactive intermediates:

| Wavelength | Products | Application |

|---|---|---|

| 254 nm | Thiophenol and acrylamide derivatives | Photodynamic therapy probes |

Key Research Findings

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The methanesulfonyl and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of acetamide- and urea-derived agrochemicals. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison with Analogs

| Compound Name | Core Structure | Substituents | Primary Use/Activity |

|---|---|---|---|

| N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide | Benzothiazole | 6-methanesulfonyl, 2-(4-methylphenyl)acetamide | Hypothetical herbicide/insecticide* |

| N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) | Thiadiazole | 5-trifluoromethyl, 2-oxyacetamide, 4-fluorophenyl | Herbicide (FOE 5043) |

| N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea (tebuthiuron) | Thiadiazole | 5-tert-butyl, N,N’-dimethylurea | Soil-applied herbicide |

| N-(4-Methylphenyl)-N’-(1-methyl-1-phenylethyl)urea (daimuron) | Urea | 4-methylphenyl, 1-methyl-1-phenylethyl | Herbicide (rice field use) |

Key Observations:

Core Heterocycle Differences: The target compound’s benzothiazole core distinguishes it from thiadiazole-based analogs like FOE 5043 and tebuthiuron.

Substituent Effects :

- Methanesulfonyl vs. Trifluoromethyl : The 6-methanesulfonyl group in the target compound may improve water solubility relative to FOE 5043’s lipophilic trifluoromethyl group, which is associated with stronger membrane penetration in herbicides .

- Acetamide vs. Urea Linkage : The acetamide moiety in the target compound and FOE 5043 offers different hydrogen-bonding capabilities compared to urea derivatives like tebuthiuron and daimuron. Ureas often exhibit stronger soil adsorption, making them suitable for pre-emergent herbicides .

Research Findings and Implications

- Synthetic Accessibility : The methanesulfonyl group in the target compound may simplify synthesis compared to trifluoromethyl-containing analogs, which require specialized fluorination techniques .

- Environmental Impact : Benzothiazoles are generally more recalcitrant to degradation than thiadiazoles, raising concerns about bioaccumulation—a factor less prominent in urea-based herbicides like daimuron .

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methanesulfonyl group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 424.51 g/mol. The unique structural features contribute to its solubility and bioactivity, making it a valuable candidate for further research.

Research indicates that the biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival of pathogens or cancer cells, thus exhibiting antimicrobial and anticancer effects .

- Cellular Pathway Interaction : It is believed to interact with cellular pathways related to cancer growth and bacterial resistance .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound compared to other benzothiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methanesulfonyl group on benzothiazole | Antimicrobial, anticancer |

| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer, antimicrobial |

| N-[4-(benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |

The unique methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to others in the class .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including:

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism was primarily through enzyme inhibition that disrupts bacterial cell function.

- Anticancer Properties : Research has shown that benzothiazole derivatives can inhibit cancer cell proliferation by interfering with cell cycle regulation. Specific pathways affected include apoptosis induction and inhibition of angiogenesis .

- Neurotoxicity Studies : In a series of evaluations for neurotoxicity and CNS depressant effects, most synthesized compounds showed no significant neurotoxic effects while maintaining their biological activities .

Q & A

Q. What are the validated synthetic routes for N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with 6-methanesulfonyl-1,3-benzothiazol-2-amine and 2-(4-methylphenyl)acetyl chloride. Key steps include:

- Coupling reactions using agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dry dichloromethane under cold conditions to form the acetamide bond .

- Intermediate purification via column chromatography, monitored by TLC (Rf values ~0.3–0.6).

- Characterization by -NMR and -NMR to confirm regiochemistry and purity. For example, methyl groups on the benzothiazole and phenyl rings show distinct singlet peaks at δ 2.4–3.0 ppm and δ 2.3 ppm, respectively .

Q. How can X-ray crystallography be utilized to resolve the compound’s crystal structure?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .

- Refinement : Refine with SHELXL or OLEX2, adjusting thermal parameters and validating with R-factors (e.g., R1 < 0.05 for high-quality data). The methanesulfonyl group’s geometry (S–O bond lengths ~1.43 Å) and acetamide torsion angles (~120°) are critical validation points .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition : Screen against targets like PI3K or kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC values can be derived from dose-response curves .

- Antioxidant activity : Use DPPH radical scavenging assays, comparing % inhibition at 100 µM concentrations. Substituents like the methylphenyl group may enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with PI3K?

Methodological Answer:

- Protein preparation : Retrieve PI3K structure (PDB: 3QJZ) and remove water/ligands. Protonate residues at pH 7.4 using tools like AutoDockTools.

- Ligand preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*), then generate conformers with OMEGA.

- Docking : Use Molegro Virtual Docker (MVD) with a grid centered on the active site. Key interactions (e.g., hydrogen bonds between methanesulfonyl and Lys802, π-π stacking with Phe930) should align with experimental IC data .

Q. What strategies address discrepancies in biological activity between computational predictions and experimental results?

Methodological Answer:

- Solubility correction : Measure experimental solubility in PBS/DMSO and adjust docking scores using Free-Wilson analysis or QSPR models.

- Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., via cytochrome P450), which may explain reduced efficacy .

- Cofactor effects : Test activity under varying ATP/Mg concentrations to rule out false negatives in kinase assays.

Q. How can substituent modifications improve the compound’s pharmacokinetic profile?

Methodological Answer:

- Bioisosteric replacement : Replace the methanesulfonyl group with sulfonamide or trifluoromethyl to enhance metabolic stability.

- LogP optimization : Introduce polar groups (e.g., hydroxyl, amine) on the phenyl ring to reduce LogP from ~3.5 to 2.0–2.5, improving aqueous solubility.

- Prodrug design : Mask the acetamide as an ester to enhance oral bioavailability, with hydrolysis in vivo regenerating the active form .

Q. What analytical methods resolve polymorphism in the compound’s solid-state forms?

Methodological Answer:

- Thermal analysis : Use DSC to identify melting endotherms (e.g., Form I melts at 160°C, Form II at 155°C).

- PXRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.5°, 15.7°; Form II at 13.2°, 16.4°).

- Variable-temperature NMR : Monitor chemical shift changes to detect dynamic disorder in the benzothiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.